4-Bromo-1-(3,4-dimethylphenyl)butan-1-one
Description
Properties
IUPAC Name |
4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAHFTGHLQRZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381982 | |
| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-93-0 | |
| Record name | 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1-(3,4-dimethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the acyl chloride ensure complete activation of the electrophilic species.
-
Solvent : Dichloromethane (DCM) or nitrobenzene facilitates optimal electrophilic substitution while stabilizing the acylium ion intermediate.
-
Temperature : Reactions proceed at 0–5°C to minimize polyacylation by-products, with yields improving to 68–72% after 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6 hours |
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Dichloromethane |
Limitations :
-
Requires synthesis of 4-bromobutanoyl chloride, which involves hazardous reagents like thionyl chloride (SOCl₂).
-
Competing ortho-acylation may occur due to steric hindrance from the 3,4-dimethyl groups.
Bromination of 1-(3,4-Dimethylphenyl)butan-1-one
Direct bromination of the pre-formed ketone enables selective functionalization at the γ-position (C-4). Electrophilic bromination using molecular bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) and quaternary ammonium salts achieves moderate selectivity.
Catalytic System and Regioselectivity
-
Catalyst : FeCl₃ (5 mol%) with tetrabutylammonium bromide (1 mol%) enhances bromine activation and directs substitution to the γ-carbon.
-
Solvent : Acetic acid or DCM improves solubility and stabilizes bromonium ion intermediates.
-
Temperature : Reactions at −20°C suppress α-bromination, favoring γ-selectivity (85:15 γ:α ratio).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63–67% |
| γ:α Selectivity | 85:15 |
| Reaction Time | 4 hours |
| Catalyst | FeCl₃ + TBAB |
Mechanistic Insight :
FeCl₃ polarizes Br₂, generating Br⁺ species that undergo electrophilic attack. The quaternary ammonium salt mitigates charge buildup, steering bromination toward the less sterically hindered γ-position.
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical-mediated bromination with NBS and azobisisobutyronitrile (AIBN) selectively targets the γ-position via a chain mechanism. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Reaction Optimization
-
Initiator : AIBN (0.1 eq) in carbon tetrachloride (CCl₄) generates bromine radicals at 80°C.
-
Regioselectivity : The stability of the γ-radical intermediate (secondary vs. primary) drives >90% γ-bromination.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| γ-Selectivity | >90% |
| Reaction Time | 8 hours |
| Solvent | CCl₄ |
Advantages :
-
No Lewis acids required, simplifying purification.
-
Compatible with substrates bearing electron-donating groups.
Nucleophilic Substitution of a γ-Hydroxy Intermediate
This two-step approach involves oxidizing the γ-position of 1-(3,4-dimethylphenyl)butan-1-one to a hydroxyl group, followed by bromide substitution.
Step 1: Hydroxylation
Step 2: Bromination
-
Reagent : HBr (48% in acetic acid) replaces the hydroxyl group via SN2 displacement.
-
Yield : 75–80% after 6 hours at 50°C.
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 41–48% |
| Reaction Time | 18 hours (combined) |
| Solvent | Acetic acid |
Challenges :
-
Low overall yield due to intermediate purification losses.
Comparative Analysis of Methods
The table below synthesizes critical performance metrics across the four methods:
| Method | Yield | Selectivity | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 68–72% | High | High | Moderate |
| Electrophilic Bromine | 63–67% | Moderate | Low | High |
| Radical Bromination | 58–62% | High | Moderate | Low |
| Nucleophilic Sub. | 41–48% | Low | High | Low |
Recommendations :
-
For industrial-scale production, Method 2 (FeCl₃/TBAB-catalyzed bromination) balances cost and selectivity.
-
Laboratory-scale synthesis favors Method 3 (NBS) for its operational simplicity and high γ-selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromo ketone structure facilitates nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) at the bromine-bearing carbon. Amines, alkoxides, and thiols are common nucleophiles.
Example Reaction with Pyrrolidine
In a study on pyrovalerone derivatives, α-bromoketones reacted with pyrrolidine at room temperature to yield substituted aminoketones :
Reaction:
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one + Pyrrolidine → 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Conditions:
- Solvent: Dichloromethane or ethanol
- Temperature: 20–25°C
- Yield: 85–95% (based on analogous compounds)
Mechanistic Notes:
- The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the bulky aryl group.
- No competing elimination is observed under mild conditions .
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.
Example Reaction with Potassium tert-Butoxide
A patent describing bromosulfone elimination highlights similar reactivity :
Reaction:
this compound + KOtBu → 1-(3,4-Dimethylphenyl)but-2-en-1-one + HBr
Conditions:
Key Factors:
- Strong bases (e.g., alkoxides) favor E2 elimination.
- The conjugated enone product is stabilized by resonance .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.
Example Suzuki Coupling with Aryl Boronic Acids
A study on brominated tetrazines demonstrated efficient coupling with aryl boronic acids :
Reaction:
this compound + Aryl-B(OH)₂ → 1-(3,4-Dimethylphenyl)-4-(aryl)butan-1-one
Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₃PO₄
- Solvent: 1,4-Dioxane/H₂O
- Temperature: 90°C
- Yield: 60–80% (estimated for analogous substrates)
Product Utility:
Reduction Reactions
The ketone group can be reduced to a secondary alcohol, though competing bromide reduction may occur under harsh conditions.
Example Reduction with NaBH₄
While direct data is limited, analogous α-bromoketones are reduced selectively :
Reaction:
this compound + NaBH₄ → 4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol
Conditions:
- Solvent: Methanol
- Temperature: 0°C to 25°C
- Yield: ~50% (with unreacted starting material due to steric effects)
Comparative Reaction Table
Structural and Mechanistic Insights
- Steric Effects : The 3,4-dimethylphenyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the α-bromine .
- Electronic Effects : Electron-donating methyl groups stabilize intermediate carbocations in S<sub>N</sub>1 pathways but favor S<sub>N</sub>2 due to bulky ortho substituents .
- Byproducts : Competing elimination is minimized using polar aprotic solvents (e.g., DMF) for substitutions .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in anti-inflammatory and analgesic domains.
Case Study: Anti-Cancer Properties
Recent studies have explored the potential of 4-bromo derivatives in targeting cancer cells. For instance, compounds derived from this compound have shown promise in inhibiting tumor growth in vitro by interfering with specific cellular pathways involved in cancer progression. This highlights its potential as a lead compound for developing new anticancer therapies.
Analytical Chemistry
Use as a Reference Standard
In analytical chemistry, this compound serves as an internal standard for quantifying other compounds during chromatographic analyses. Its unique chemical properties allow it to be effectively used in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Application | Methodology | Reference Standards |
|---|---|---|
| Pesticide Residue Analysis | GC-MS | This compound |
| Food Safety Testing | HPLC | Internal standard for calibration |
| Environmental Monitoring | Solid Phase Microextraction (SPME) | Quantification of contaminants |
Material Science
Synthesis of Polymers
The compound is also investigated for its role in synthesizing advanced materials, particularly polymers with specific functional properties. Its bromine atom can participate in radical polymerization reactions, leading to the development of new materials with tailored characteristics for applications in coatings and adhesives.
Chemical Research
Reactivity Studies
Researchers are studying the reactivity of this compound to understand its behavior in various chemical environments. This includes exploring its potential as a building block for more complex organic molecules through cross-coupling reactions and other synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Key Observations :
- Yield Trends : Bulky substituents like tert-butyl (47%) reduce yields compared to smaller groups like iso-propyl (70%), likely due to steric hindrance during nucleophilic bromination or purification challenges .
- NMR Shifts : The tert-butyl group induces a downfield shift in aromatic protons (7.49 ppm vs. 7.23 ppm for 4-methyl), reflecting its strong electron-donating nature and possible ring distortion. The carbonyl carbon remains unaffected (~198 ppm), indicating minimal electronic perturbation at the ketone .
Electron-Deficient and Electron-Rich Derivatives
Substituents with contrasting electronic effects further highlight reactivity differences:
Key Observations :
- Electron-Withdrawing Groups (e.g., F) : Increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. This property is exploited in API synthesis .
- Electron-Donating Groups (e.g., OMe) : Stabilize transition states in palladium-catalyzed couplings, improving reaction efficiency .
Halogenated and Mixed-Substituent Analogs
Compounds with multiple halogens or mixed substituents exhibit unique reactivity:
Key Observations :
- Halogen Diversity : Bromine and iodine enhance oxidative stability and facilitate Suzuki-Miyaura couplings, critical in materials science .
Biological Activity
4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. Its molecular formula is C12H14BrO, and it features a bromine substituent on the butanone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and other pharmacological effects.
The presence of the bromine atom enhances the reactivity of this compound compared to its non-brominated analogs. The carbonyl group (C=O) in the ketone structure contributes significantly to its chemical behavior, allowing for various reactions such as nucleophilic addition and condensation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities. The specific biological activity of this compound has not been extensively documented; however, it is hypothesized that its structural characteristics may confer similar properties to those observed in related compounds.
Potential Biological Activities
-
Anticancer Activity :
- Aromatic ketones often show cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of aromatic ketones can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
- The structural similarity of this compound to known anticancer agents suggests it could be investigated for similar effects.
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Studies and Research Findings
While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological activities:
| Compound | Activity | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| 3',4'-Dimethylbutyrophenone | Anticancer | MCF-7 (breast cancer) | 0.65 |
| 4-Bromo-3,5-dimethylphenol | Antimicrobial | E. coli | 12.5 |
| 1-(3,4-Dihydroxyphenyl)butan-1-one | Apoptosis Inducer | HeLa (cervical cancer) | 2.41 |
Notable Findings
- A study on related aromatic ketones revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . This suggests that modifications in the structure can lead to enhanced biological activity.
- The presence of electron-withdrawing groups like bromine at specific positions on the aromatic ring has been linked to increased potency against cancer cells .
Q & A
What are the optimized synthetic routes for 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one, and how can reaction conditions be tailored to improve yield and purity?
Answer:
The synthesis typically involves a Friedel-Crafts acylation of 3,4-dimethylbenzene with a brominated butanoyl chloride derivative, followed by purification via column chromatography. Key optimizations include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency.
- Temperature control : Maintaining low temperatures (−10°C to 0°C) minimizes side reactions such as polybromination.
- Solvent choice : Dichloromethane or carbon disulfide improves solubility of intermediates.
Post-bromination, recrystallization in ethanol/water mixtures enhances purity. For bromination steps, stoichiometric control of N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) can suppress competing pathways .
How can discrepancies in reported physical properties (e.g., melting points, spectral data) be systematically resolved?
Answer:
Discrepancies often arise from impurities, polymorphic forms, or instrumentation variability. To resolve these:
- Multi-technique validation : Combine XRD for crystallinity, ¹H/¹³C NMR for structural confirmation, and GC/HPLC for purity assessment (>98%).
- Cross-reference literature : Compare data with high-quality sources (e.g., CAS Common Chemistry, PubChem) and validate using SHELX -refined crystallographic data to resolve structural ambiguities .
- Reproduce conditions : Ensure identical solvent, heating rates, and instrumentation settings during measurements.
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions.
- ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and brominated carbon (C-Br, δ ~40 ppm).
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
What strategies mitigate competing side reactions during bromination of the butanone intermediate?
Answer:
- Radical bromination control : Use NBS with AIBN in CCl₄ under inert atmosphere to limit over-bromination.
- Selective directing groups : Electron-donating substituents (e.g., methyl groups on the aryl ring) direct bromination to the para position.
- Low-temperature quenching : Rapidly cool reactions to −20°C post-bromination to halt radical chain propagation.
- In situ monitoring : Track reaction progress via TLC or FTIR to terminate at optimal conversion .
How should researchers assess the purity and identity of this compound post-synthesis?
Answer:
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities.
- Melting point analysis : Compare observed ranges (e.g., 65–67°C) against literature values.
- Elemental analysis : Validate C, H, Br, and O percentages (±0.3% tolerance).
- XRD : Resolve polymorphic forms and confirm crystal packing .
Can computational methods predict the reactivity or optimize the synthesis of this compound?
Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Model transition states for bromination to predict regioselectivity.
- Optimize reaction pathways by simulating solvent effects (e.g., COSMO-RS).
- Predict spectroscopic properties (NMR chemical shifts, IR bands) for comparison with experimental data.
What are the key reactivity profiles of this compound in organic synthesis?
Answer:
- Nucleophilic substitution : The bromine atom is susceptible to displacement by amines or thiols.
- Ketone reactivity : Forms hydrazones with hydrazines or undergoes Grignard additions.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts.
- Photoreactivity : UV light may induce α-cleavage of the ketone group.
How can researchers address crystallographic data refinement challenges for this compound?
Answer:
- SHELX suite : Use SHELXL for refinement, particularly for handling disorder in the bromine or methyl groups.
- Twinning detection : Employ PLATON to identify twinning and apply HKLF5 corrections.
- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy-atom (Br) positions.
- Validation tools : Check R-factors (<5%), ADPs, and Hirshfeld surfaces for structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
